(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

Catalog No.
S794265
CAS No.
17577-28-5
M.F
C22H22O2P.Cl
M. Wt
385.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

CAS Number

17577-28-5

Product Name

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

IUPAC Name

(2-ethoxy-2-oxoethyl)-triphenylphosphanium;hydrochloride

Molecular Formula

C22H22O2P.Cl

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;

InChI Key

DJGHVEPNEJKZBF-UHFFFAOYSA-N

SMILES

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl

Canonical SMILES

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

The exact mass of the compound (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride is a phosphonium salt that serves as a stable, solid precursor for a stabilized phosphorus ylide. It is primarily used in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated esters, typically with high selectivity for the (E)-isomer. [REFS-1, REFS-2] As a solid, it offers handling and storage advantages over the direct use of the more reactive ylide, allowing for the controlled, in-situ generation of the active Wittig reagent upon treatment with a base. [3]

Direct substitution of this chloride salt with its bromide analog is not recommended without process adjustment, as the halide identity influences key physical properties like thermal stability. More significantly, replacing this Wittig reagent with a functionally similar Horner-Wadsworth-Emmons (HWE) reagent, such as triethyl phosphonoacetate, fundamentally alters the entire purification workflow. The Wittig reaction generates the organic-soluble byproduct triphenylphosphine oxide (TPPO), while the HWE reaction produces a water-soluble phosphate salt. [REFS-2, REFS-3] This difference mandates distinct, non-interchangeable downstream processing for product isolation, impacting solvent choice, waste stream management, and overall process economics, making a simple swap unfeasible for any established protocol.

Distinct Thermal Stability Profile Compared to Bromide Analog

The chloride salt exhibits a lower melting and decomposition point compared to its direct bromide analog. This defines a different operational temperature window for process development and storage. [REFS-1, REFS-2]

Evidence DimensionMelting Point / Decomposition
Target Compound Data120–123 °C
Comparator Or Baseline(2-Ethoxy-2-oxoethyl)triphenylphosphonium bromide: 145–150 °C [REFS-2, REFS-3]
Quantified Difference~25 °C lower decomposition onset than the bromide salt.
ConditionsStandard atmospheric pressure, as reported in supplier literature.

This defines a lower maximum process temperature, which is a critical safety and purity parameter for heated reactions or drying procedures.

Enables Non-Aqueous Workflows via Organic-Soluble Byproduct vs. HWE Reagents

Unlike the Horner-Wadsworth-Emmons (HWE) reaction, which produces water-soluble dialkyl phosphate byproducts, the Wittig reaction using this phosphonium salt generates triphenylphosphine oxide (TPPO). [1] While often challenging, TPPO's solubility in organic solvents allows for entirely non-aqueous workups, which is a critical advantage for water-sensitive products.

Evidence DimensionByproduct Solubility
Target Compound DataGenerates triphenylphosphine oxide (TPPO), which is soluble in many organic solvents but has low solubility in nonpolar solvents like hexanes and cyclohexane. [<a href="https://onlinelibrary.wiley.com/doi/10.1002/047084289X.rt362.pub2" target="_blank">2</a>]
Comparator Or BaselineHWE reagents (e.g., triethyl phosphonoacetate) generate dialkyl phosphate salts, which are readily removed with an aqueous wash. [<a href="https://onlinelibrary.wiley.com/doi/10.1002/cber.19580910113" target="_blank">1</a>]
Quantified DifferenceQualitative difference in byproduct phase-partitioning behavior (Organic vs. Aqueous).
ConditionsStandard olefination reaction workup.

For compounds that are unstable in water or when aqueous extractions are industrially prohibitive, the Wittig route provides a viable, non-aqueous purification path.

Facilitates Chromatography-Free Purification for Nonpolar Products

The key liability of the Wittig reaction, the TPPO byproduct, can be turned into a process advantage in specific cases. Due to its low solubility in highly nonpolar solvents, TPPO can often be removed by precipitation from solvents like cyclohexane or a hexane/ether mixture, followed by simple filtration. [REFS-1, REFS-2] This enables a scalable, chromatography-free purification route that is unavailable with the highly soluble byproducts of HWE reactions.

Evidence DimensionPurification Method
Target Compound DataByproduct (TPPO) can be precipitated from nonpolar solvents (e.g., cyclohexane, hexane). [REFS-1, REFS-2]
Comparator Or BaselineHWE byproducts (dialkyl phosphates) are highly soluble and removed by liquid-liquid extraction, not precipitation.
Quantified DifferenceEnables a solid-liquid separation (filtration) workflow instead of a liquid-liquid extraction workflow.
ConditionsReaction producing a nonpolar target compound soluble in solvents like cyclohexane or hexanes.

This offers a cost-effective, scalable purification strategy that avoids both aqueous workups and column chromatography, ideal for specific large-scale industrial processes.

Scalable Synthesis of Nonpolar α,β-Unsaturated Esters via Byproduct Precipitation

This reagent is the right choice for large-scale syntheses where the target ester is highly soluble in nonpolar solvents like cyclohexane or hexanes. The process allows for the TPPO byproduct to be selectively precipitated and removed by filtration, bypassing the need for either aqueous extraction or silica gel chromatography, which are often bottlenecks in production. [1]

Olefination of Aldehydes in Water-Sensitive or Anhydrous Processes

In synthetic routes where the substrate, product, or other functional groups are sensitive to hydrolysis or degradation by water, this reagent provides a clear advantage over HWE alternatives. The ability to perform the reaction and purification under strictly anhydrous conditions, using filtration to remove the TPPO byproduct, preserves the integrity of sensitive molecules. [2]

Thermally Controlled Reactions with an Upper Limit Below 140 °C

For processes requiring heating, the well-defined decomposition temperature of 120-123 °C makes this chloride salt a more suitable choice than the bromide analog (m.p. 145-150 °C) when a lower thermal budget is required for safety, stability, or to prevent side reactions.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17577-28-5

General Manufacturing Information

Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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